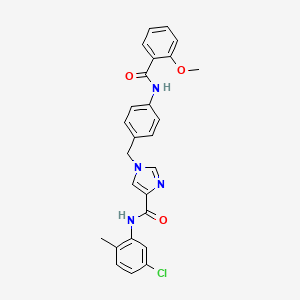![molecular formula C13H21N3O4S2 B2965326 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide CAS No. 2034334-52-4](/img/structure/B2965326.png)
2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide is an organic compound with complex structural attributes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Synthesis of 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide typically begins with commercially available precursors. The preparation involves a multi-step synthesis process:
Aromatic sulfonation: Preparation of the initial sulfonamide through the sulfonation of toluene derivatives.
Ring construction: Subsequent cyclization forms the benzo[c][1,2,5]thiadiazole ring structure under controlled acidic conditions.
Functionalization: This step involves introducing methyl groups at the nitrogen and adjacent positions via alkylation.
Industrial Production Methods: Industrial production may adapt the synthesis route to maximize yield and minimize cost. This involves:
Catalysis: Using specific catalysts to accelerate reactions.
Optimization: Modifying reaction conditions, such as temperature and solvent, to enhance efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide undergoes several notable chemical reactions, such as:
Oxidation: Conversion into sulfone derivatives with oxidizing agents like hydrogen peroxide.
Reduction: Reduction of sulfonamide to amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution to modify side chains or functional groups.
Common Reagents and Conditions: Typical reagents include:
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various Lewis acids for catalyzing specific steps.
Major Products: Primary reaction products include:
Oxidized products: Sulfone derivatives with enhanced polarity.
Reduced products: Amines, typically with modified reactivity and solubility.
Substituted compounds: Various derivatives with modified side chains, potentially leading to novel properties.
Wissenschaftliche Forschungsanwendungen
Comprehensive Description: 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide has a wide range of applications:
Chemistry: Used in organic synthesis as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored as a candidate in drug discovery, particularly in the development of antineoplastic and antimicrobial agents.
Wirkmechanismus
Mechanism: The compound exerts its effects through:
Molecular Interactions: Interacting with biological targets via hydrogen bonding and hydrophobic interactions.
Pathways: Inhibiting specific enzymes or disrupting cellular processes, which could be exploited for therapeutic purposes.
Enzyme inhibition: Potential to inhibit key enzymes involved in disease pathways.
Cellular disruption: Interfering with cellular functions, leading to desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide include:
Sulfonamides: Known for their medicinal properties.
Benzo[c][1,2,5]thiadiazole derivatives: Utilized in various chemical and biological research contexts.
Methoxybenzenes: Often explored for their synthetic utility and bioactivity.
Highlighting Uniqueness: this compound stands out due to its specific structural features, such as the combination of a benzo[c][1,2,5]thiadiazole ring with sulfonamide functionality, which imparts unique chemical reactivity and potential for diverse applications.
Would you like more detail in any particular section?
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S2/c1-11(2)10-21(17,18)14-8-9-16-13-7-5-4-6-12(13)15(3)22(16,19)20/h4-7,11,14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBGRWUZZKVDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B2965246.png)
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2965249.png)

![1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2965251.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}methyl)aniline](/img/structure/B2965254.png)
![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2965255.png)

![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-phenylbutanamide](/img/structure/B2965259.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2965262.png)


